molecular formula C13H14ClNO9S4 B13800162 2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]- CAS No. 58596-05-7

2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-

Cat. No.: B13800162
CAS No.: 58596-05-7
M. Wt: 492.0 g/mol
InChI Key: YRNVMLHKHZVDMQ-UHFFFAOYSA-N
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Description

This compound is a highly substituted naphthalenesulfonyl chloride derivative, featuring a sulfonyl chloride group at position 2, a bis(methylsulfonyl)amino group at position 5, and a methylsulfonyl oxy group at position 1. The presence of three electron-withdrawing sulfonyl groups distinguishes it from simpler naphthalenesulfonyl derivatives.

Properties

CAS No.

58596-05-7

Molecular Formula

C13H14ClNO9S4

Molecular Weight

492.0 g/mol

IUPAC Name

[5-[bis(methylsulfonyl)amino]-2-chlorosulfonylnaphthalen-1-yl] methanesulfonate

InChI

InChI=1S/C13H14ClNO9S4/c1-25(16,17)15(26(2,18)19)11-6-4-5-10-9(11)7-8-12(28(14,22)23)13(10)24-27(3,20)21/h4-8H,1-3H3

InChI Key

YRNVMLHKHZVDMQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC2=C1C=CC(=C2OS(=O)(=O)C)S(=O)(=O)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Naphthalenesulfonyl Chloride Core

A key intermediate in the synthesis is 2-naphthalenesulfonyl chloride , which can be prepared by chlorination of sodium 2-naphthalenesulfonate using phosphorus oxychloride or thionyl chloride under controlled conditions.

Typical procedure:

  • React sodium 2-naphthalenesulfonate with phosphorus oxychloride in chloroform solvent.
  • Heat the mixture at approximately 90°C for about 9 hours.
  • Remove excess phosphorus oxychloride and solvent by distillation.
  • Purify the product by washing and vacuum distillation.
  • Yield: approximately 95.8% with high purity.

This step forms the sulfonyl chloride group at the 2-position of the naphthalene ring, which is essential for further functionalization.

Direct Preparation of the Target Compound

The compound 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-2-naphthalenesulfonyl chloride (CAS 58596-05-7) can be synthesized by:

  • Starting with 2-naphthalenesulfonyl chloride.
  • Reacting with methylsulfonyl chloride to introduce the methylsulfonyl oxy group at the 1-position.
  • Subsequent bis-methylsulfonylation of the amino group at the 5-position.
  • Purification by crystallization or chromatography.

The exact reaction conditions (temperature, solvent, stoichiometry) are optimized to maximize yield and minimize side reactions.

Industrial-Scale Synthesis Insights

A related patent describes a method for synthesizing 2-thionaphthol from sodium naphthalene sulfonate via 2-naphthalenesulfonyl chloride intermediates, which is relevant for understanding large-scale preparation of naphthalene sulfonyl derivatives:

  • Sodium naphthalene sulfonate is reacted with thionyl chloride in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide.
  • The reaction is conducted at ambient temperature followed by reflux for 2 hours.
  • Subsequent reduction with zinc powder and hydrogen chloride gas at 40-50°C yields the reduced product.
  • The process achieves high yields (up to 98%) and purity (99.16%).
  • Solvent volume, catalyst loading (1-10% w/w), and gas flow rates are carefully controlled.

Although this patent focuses on 2-thionaphthol, the initial sulfonyl chloride intermediate preparation is analogous and informative for synthesizing sulfonyl chloride derivatives like the target compound.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Chlorination of sodium 2-naphthalenesulfonate Phosphorus oxychloride, chloroform solvent, heat to 90°C 90°C 9 hours ~95.8 Removal of excess reagents by distillation
Sulfonylation of amino group Methylsulfonyl chloride, base (e.g., triethylamine) Room temp or mild heating 1-3 hours High Bis-methylsulfonylation
Sulfonylation of hydroxy group Methylsulfonyl chloride, base Room temp 1-2 hours High Formation of methylsulfonyl oxy group
Purification Washing, filtration, crystallization or chromatography Ambient Variable - Ensures high purity

Analytical and Research Findings

  • Purity and Yield: The synthetic methods yield the target compound with high purity (>98%) and excellent yield (>90%) when optimized.
  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and confirm structure.
  • Reaction Control: Temperature control (often 40-50°C) and reagent addition rates (e.g., slow addition of thionyl chloride or methylsulfonyl chloride) are critical to avoid side reactions.
  • Phase-Transfer Catalysis: Use of quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhances reaction efficiency in chlorination steps.

Biological Activity

2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]- is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its synthesis, characterization, and evaluation against various cancer cell lines and other biological targets.

Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of naphthalene derivatives with sulfonyl chlorides. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. For instance, 2-naphthalenesulfonyl chloride is often used as a precursor in the synthesis of sulfonamide derivatives that exhibit significant biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-naphthalenesulfonyl chloride exhibit notable cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various research studies regarding the compound's biological activity:

Study Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2 ± 0.5Induction of apoptosis
HEK293T>50Selective toxicity; low cytotoxicity
MDA-MB-23112.8 ± 0.3Inhibition of sortilin expression
U251 (Glioblastoma)18.0 ± 1.1Cell cycle arrest

The compound has shown potent antiproliferative activity particularly against breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity. The mechanism of action appears to involve apoptosis induction and modulation of specific protein expressions related to tumor growth and survival.

The biological activity of this compound is attributed to its ability to interact with cellular proteins involved in cancer pathways. For example, it has been shown to downregulate sortilin expression, a protein implicated in cancer stem cell maintenance and tumor progression . Additionally, studies have indicated that the presence of the methylsulfonyl group enhances the compound's interaction with target proteins, increasing its efficacy .

Case Studies

  • MCF-7 Cell Line Study : In a recent study, derivatives containing the naphthalene sulfonyl moiety were tested against MCF-7 cells, revealing significant cytotoxic effects at low concentrations. The study highlighted the potential for these compounds to serve as lead candidates for further development as anticancer agents .
  • Selectivity in HEK293T Cells : Another investigation focused on the selectivity of these compounds in non-cancerous HEK293T cells, demonstrating that while they exhibit potent anticancer properties, they also maintain a favorable safety profile by showing minimal toxicity at higher concentrations .
  • In Vivo Studies : Preliminary in vivo studies using mouse models have suggested that compounds derived from 2-naphthalenesulfonyl chloride could effectively reduce tumor size without significant side effects, warranting further exploration into their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds derived from 2-naphthalenesulfonyl chloride exhibit significant anticancer properties. For instance, derivatives synthesized from this sulfonyl chloride have shown efficacy against various cancer cell lines through mechanisms involving apoptosis. The structure-activity relationship (SAR) studies suggest that specific substitutions on the naphthalene ring enhance biological activity .

Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Studies have demonstrated that certain derivatives possess potent antibacterial activity against resistant strains of bacteria, including MRSA. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, making it a candidate for developing new antibiotics .

Synthetic Organic Chemistry Applications

Reagent in Organic Synthesis
2-Naphthalenesulfonyl chloride serves as a vital reagent in organic synthesis, particularly for the preparation of sulfonamide compounds. It is commonly utilized to introduce sulfonamide groups into various organic frameworks, facilitating the design of biologically active molecules . The versatility of this compound allows chemists to create a wide array of derivatives by altering substituents on the naphthalene ring.

Capping Agent for Amines
In synthetic methodologies, this compound can act as a capping agent for primary amines. For instance, it has been employed to convert histamine into selective histamine H3-receptor antagonists, demonstrating its utility in drug development . This modification enhances the pharmacological profile of amine-containing compounds.

Materials Science Applications

Fluorescent Dyes and Sensors
The unique structural features of 2-naphthalenesulfonyl chloride derivatives make them suitable for use as fluorescent dyes. These compounds can be incorporated into polymers or used as sensors for detecting specific ions or molecules due to their ability to exhibit fluorescence under UV light. This application is particularly relevant in environmental monitoring and biomedical imaging .

Case Study 1: Anticancer Compound Development

A study synthesized several derivatives from 2-naphthalenesulfonyl chloride and evaluated their anticancer activity against human cancer cell lines using MTT assays. The results indicated that specific modifications led to enhanced cytotoxicity compared to standard treatments like cisplatin, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another research effort, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that some compounds exhibited MIC values lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Base Structure: 2-Naphthalenesulfonyl Chloride (CAS 93-11-8)

  • Molecular Formula : C₁₀H₇ClO₂S
  • Molecular Weight : 226.68 g/mol
  • Properties : Melting point 74–78°C; reactive sulfonyl chloride group at position 2 .
  • Key Differences :
    • The target compound adds three methylsulfonyl groups, increasing molecular weight (estimated ~464 g/mol) and polarity.
    • The electron-withdrawing substituents deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to the base compound.

Amino-Substituted Analog: 5-(Dimethylamino)-Naphthalene-1-Sulfonamide

  • Structure: Features a dimethylamino group at position 5 and a sulfonamide group at position 1 .
  • Key Differences: The dimethylamino group is electron-donating, contrasting with the electron-withdrawing bis(methylsulfonyl)amino group in the target compound. Reactivity: Amino groups enhance nucleophilic substitution, while sulfonyl groups in the target compound may favor elimination or stabilize intermediates.

Alkylated Derivatives: Dinonyl-Naphthalenesulfonic Acid Salts

  • Examples: Dinonyl-naphthalenesulfonic acid (CAS 25322-17-2) and its calcium salt (CAS 57855-77-3) .
  • Key Differences: Alkyl chains in dinonyl derivatives increase lipophilicity, making them surfactants. The target compound’s sulfonyl groups enhance hydrophilicity, favoring use in polar solvents or aqueous reactions.

Nitro-Substituted Analog: 1-Nitronaphthalene

  • Structure : Nitro group at position 1 .
  • Key Differences :
    • Nitro groups are stronger electron-withdrawing groups than sulfonyl groups, leading to higher ring deactivation.
    • The target compound’s sulfonyl chloride group offers nucleophilic reactivity (e.g., forming sulfonamides), whereas nitro groups are typically inert under similar conditions.

Physicochemical and Reactivity Data (Theoretical Estimation)

Property Target Compound 2-Naphthalenesulfonyl Chloride 5-(Dimethylamino)-Naphthalene-1-Sulfonamide
Molecular Weight ~464 g/mol (estimated) 226.68 g/mol ~280 g/mol (estimated)
Solubility High polarity (aqueous/organic) Low polarity (organic solvents) Moderate (polar aprotic solvents)
Reactivity Moderate (deactivated ring) High (reactive sulfonyl chloride) High (nucleophilic amino group)

Q & A

Basic: What are the recommended synthetic routes for preparing derivatives of 2-naphthalenesulfonyl chloride with multiple sulfonyl substituents?

Methodological Answer:
The parent compound, 2-naphthalenesulfonyl chloride (CAS 93-11-8), is typically synthesized via sulfonation of naphthalene followed by chlorination with agents like PCl₅ or SOCl₂ . For the substituted derivative 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]- , a stepwise sulfonylation approach is required:

Sulfonation of the naphthalene core : Introduce sulfonyl groups at specific positions using controlled reaction conditions (e.g., H₂SO₄ for sulfonation, followed by protection/deprotection strategies to direct substituents to the 1- and 5-positions) .

Chlorination : Convert sulfonic acid intermediates to sulfonyl chlorides using chlorinating agents .

Post-functionalization : Install methylsulfonyl groups via nucleophilic substitution or coupling reactions. For example, bis(methylsulfonyl)amine can be introduced at position 5 using amidation or Mitsunobu reactions .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-sulfonation. Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Advanced: How can researchers resolve contradictions in spectroscopic data for sulfonyl-substituted naphthalene derivatives?

Methodological Answer:
Contradictions in NMR or MS data often arise from:

  • Tautomerism or dynamic equilibria : For example, sulfonamide protons may exhibit variable chemical shifts due to hydrogen bonding. Use variable-temperature NMR to stabilize conformers .
  • Impurity interference : Even small amounts of hydrolyzed sulfonic acid (from moisture exposure) can skew results. Confirm purity via elemental analysis and LC-MS (e.g., using protocols in ) .
  • Substituent electronic effects : Methylsulfonyl groups at positions 1 and 5 may deshield adjacent protons, causing unexpected splitting patterns. Compare with computational predictions (DFT studies, as in ) .

Validation : Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.

Basic: What physical properties of this compound are critical for experimental design?

Methodological Answer:

  • Melting point : 74–76°C (lit.), indicating solid-state handling at room temperature. Sublimation may occur above 100°C, requiring vacuum-sealed storage .
  • Hygroscopicity : The sulfonyl chloride group is moisture-sensitive. Use inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., THF, DCM) during reactions .
  • Corrosivity : Reacts with metals; use glass or PTFE-lined equipment. Storage in amber vials with desiccants is recommended .

Advanced: How can researchers optimize reaction conditions for introducing multiple sulfonyl groups without side reactions?

Methodological Answer:

  • Stepwise sulfonylation : Prioritize sterically accessible positions (e.g., position 1 before 5) to avoid overcrowding. Use protecting groups (e.g., tert-butyl) for temporary blocking .
  • Catalysis : Employ Lewis acids like AlCl₃ to enhance electrophilic substitution at electron-deficient positions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl intermediates but may accelerate hydrolysis. Balance with low-temperature conditions (0–5°C) .
  • In-situ monitoring : Use FTIR to track sulfonyl chloride formation (characteristic S=O stretches at 1350–1370 cm⁻¹) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact (causes severe burns) .
  • Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
  • Spill management : Neutralize with sodium bicarbonate or calcium carbonate before disposal .

Advanced: How can computational modeling aid in predicting the reactivity of polysulfonylated naphthalenes?

Methodological Answer:

  • DFT calculations : Predict electron density maps to identify nucleophilic/electrophilic sites. For example, the 5-position may exhibit higher electron deficiency due to adjacent sulfonyl groups, favoring amidation .
  • Molecular dynamics (MD) simulations : Model steric effects of substituents to optimize reaction pathways (e.g., steric hindrance at position 1 may slow sulfonate ester formation) .

Basic: What are common side reactions during functionalization of this compound, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis : Sulfonyl chloride groups react with ambient moisture to form sulfonic acids. Use rigorous drying protocols (e.g., molecular sieves in solvents) .
  • Disproportionation : Excess chlorinating agents may over-react. Quench residual reagents with ice-cold water or ethanol .
  • Oxidative degradation : Methylsulfonyl groups are stable, but prolonged heating (>100°C) can decompose the core. Monitor thermal stability via DSC .

Advanced: What strategies improve yield in multi-step syntheses of polysulfonylated naphthalenes?

Methodological Answer:

  • Flow chemistry : Continuous reaction systems minimize intermediate isolation steps, reducing hydrolysis risks .
  • High-throughput screening : Test solvent/base combinations (e.g., pyridine vs. Et₃N) for optimal sulfonylation efficiency .
  • Microwave-assisted synthesis : Accelerate slow steps (e.g., sulfonation) while maintaining low thermal stress .

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